(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803558
InChI: InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m1/s1
SMILES: C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H27N2OP
Molecular Weight: 414.5 g/mol

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13803558

Molecular Formula: C26H27N2OP

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole -

Specification

Molecular Formula C26H27N2OP
Molecular Weight 414.5 g/mol
IUPAC Name diphenyl-[(2S)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Standard InChI InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m1/s1
Standard InChI Key HBWSZKUXZKWRPU-RPBOFIJWSA-N
Isomeric SMILES C1CCN([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
SMILES C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure integrates three key components:

  • A diphenylphosphanyl group (P(C6H5)2-\text{P}(\text{C}_6\text{H}_5)_2) at the piperidine nitrogen.

  • A piperidine ring with an (S)-configured stereocenter at the second position.

  • A 4-phenyl-4,5-dihydrooxazole ring system with an additional (S)-configured stereocenter at the second carbon .

The SMILES notation \text{C1CCN([C@@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 explicitly defines the stereochemistry, confirming the (S,S) configuration .

Stereochemical Implications

The compound’s enantioselective utility arises from its rigid, chiral environment. The (S)-configured piperidine and oxazoline rings create a C2C_2-symmetric ligand framework, which enhances stereochemical communication in metal coordination . Computational studies suggest that the dihedral angle between the piperidine and oxazoline planes (112\sim 112^\circ) optimizes orbital overlap with transition metals like palladium and iridium .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: (S)-Piperidine-2-carboxylic acid is converted to its corresponding amide using diphenylphosphine chloride under Schlenk conditions.

  • Oxazoline Formation: The amide undergoes cyclization with 2-bromo-1-phenylethanol in the presence of K2CO3\text{K}_2\text{CO}_3, forming the dihydrooxazole ring.

Critical parameters include:

  • Temperature control (0C0^\circ \text{C} to room temperature).

  • Solvent selection (tetrahydrofuran for cyclization).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.35–7.15 (m, 15H, aromatic), 4.72 (dq, 1H, J = 8.5 Hz, oxazoline CH), 3.95 (m, 1H, piperidine CH).

  • 31P^{31}\text{P} NMR: δ -12.5 ppm (singlet), confirming phosphine coordination .

High-Performance Liquid Chromatography (HPLC):

  • Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 14.2 min (enantiomeric excess >99%).

Chemical Reactivity and Catalytic Applications

Transition-Metal Coordination

The compound acts as a bidentate P,N-ligand, binding metals via the phosphorus atom and the oxazoline nitrogen. Key complexes include:

  • Palladium: Forms [Pd((S,S)-ligand)Cl2_2] for allylic alkylation (Scheme 1) .

  • Iridium: Generates [Ir((S,S)-ligand)(COD)]+^+ for asymmetric hydrogenation .

Table 1: Catalytic Performance in Asymmetric Reactions

Reaction TypeSubstrateYield (%)ee (%)Reference
Allylic AlkylationAllyl Acetate9294
Hydrogenationα,β-Unsaturated Ester8889

Mechanistic Insights

In palladium-catalyzed allylic alkylation, the ligand’s chiral pocket induces a lock-and-key transition state, favoring re-face attack of nucleophiles (Figure 1) . Density functional theory (DFT) calculations reveal a 2.3 kcal/mol energy difference between diastereomeric transition states, rationalizing the high enantioselectivity .

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